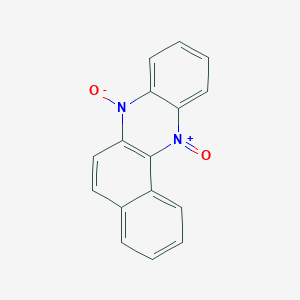
Benzo(a)phenazine, 7,12-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)phenazine, 7,12-dioxide, also known as Benz(a)anthracene-7,12-dione or B(a)P-7,12-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment. It is a potent mutagen and carcinogen that has been linked to various health problems, including cancer, DNA damage, and oxidative stress.
Mécanisme D'action
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide exerts its toxic effects by forming reactive metabolites that can bind to DNA and other cellular macromolecules, leading to DNA damage, mutation, and cell death. It also generates reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular membranes and proteins. The exact mechanism of action of Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is complex and involves multiple pathways, including cytochrome P450-mediated metabolism, DNA adduct formation, and ROS generation.
Effets Biochimiques Et Physiologiques
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been shown to induce a variety of biochemical and physiological effects, including DNA damage, mutation, and repair, oxidative stress, inflammation, and apoptosis. It has also been linked to the development of various types of cancer, including lung, liver, and skin cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is a widely used model compound for studying PAH-induced toxicity and carcinogenesis. It is relatively easy to synthesize and has well-characterized mutagenic and carcinogenic properties. However, its use in lab experiments is limited by its toxicity and carcinogenicity, which require special precautions and safety measures. It is also a highly reactive compound that can form adducts with DNA and other cellular macromolecules, making it difficult to isolate and analyze.
Orientations Futures
There are several future directions for research on Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide. One area of interest is the development of new methods for synthesizing and purifying the compound, which could improve its yield and purity. Another area of research is the identification of new biomarkers for PAH exposure and toxicity, which could improve the detection and monitoring of PAH-related health problems. Additionally, there is a need for more studies on the mechanisms of PAH-induced toxicity and carcinogenesis, which could lead to the development of new strategies for preventing and treating PAH-related diseases.
Méthodes De Synthèse
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide can be synthesized by the oxidation of benz(a)anthracene using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of the reaction depends on the type of oxidizing agent used and the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutation. It has also been used to study the role of oxidative stress in PAH toxicity and to evaluate the efficacy of various antioxidants in preventing PAH-induced damage.
Propriétés
Numéro CAS |
18636-88-9 |
|---|---|
Nom du produit |
Benzo(a)phenazine, 7,12-dioxide |
Formule moléculaire |
C16H10N2O2 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
7-oxidobenzo[a]phenazin-12-ium 12-oxide |
InChI |
InChI=1S/C16H10N2O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H |
Clé InChI |
GZLLXAACHUGEBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
Autres numéros CAS |
18636-88-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



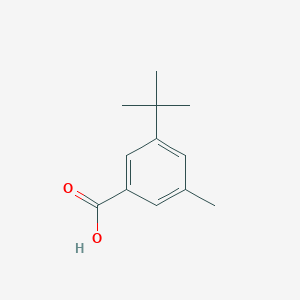

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
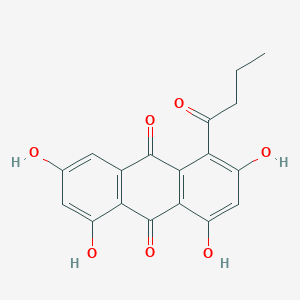

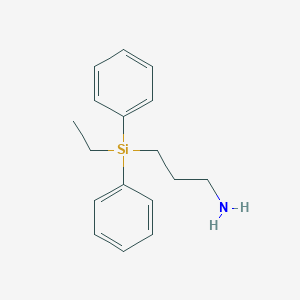
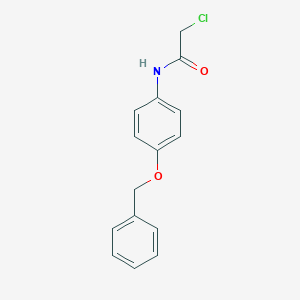
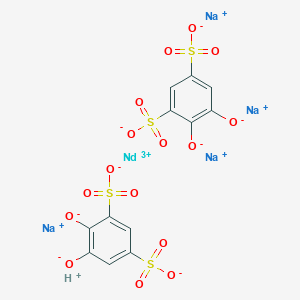

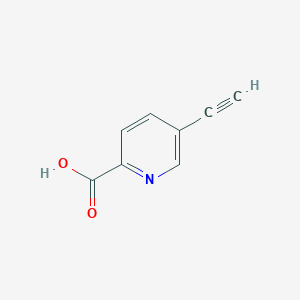
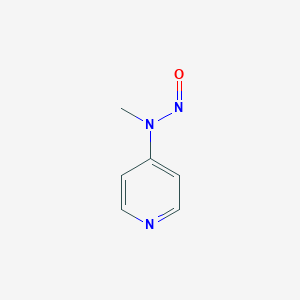
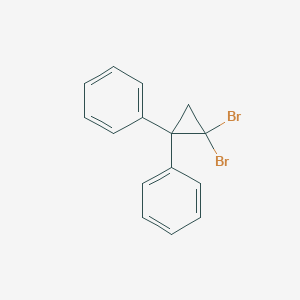
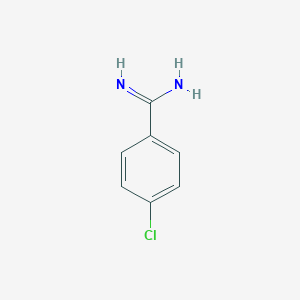
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)